
1-(Azepan-1-yl)-2-ethoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-ethoxyethanone is a chemical compound that belongs to the class of azepane derivatives. Azepane, a seven-membered nitrogen-containing ring, is known for its diverse applications in medicinal chemistry and material science. The compound this compound is characterized by the presence of an ethoxy group attached to the ethanone moiety, which is further connected to the azepane ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Azepan-1-yl)-2-ethoxyethanone can be achieved through several synthetic routes. One common method involves the reaction of azepane with ethyl chloroacetate under basic conditions, followed by hydrolysis and subsequent oxidation to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
1-(Azepan-1-yl)-2-ethoxyethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The ethoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for such reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with tailored properties.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-2-ethoxyethanone has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific molecular targets, making it a candidate for drug discovery and development.
Medicine: The compound’s ability to penetrate biological membranes has led to its investigation as a potential drug delivery agent. Its derivatives are being explored for their therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 1-(Azepan-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(Azepan-1-yl)-2-ethoxyethanone can be compared with other azepane derivatives and similar compounds:
1-(Azepan-1-yl)dodecan-1-one: This compound is another azepane derivative with a longer alkyl chain. It is known for its use as a penetration enhancer in transdermal drug delivery.
1-(Azepan-1-yl)ethan-1-one: Similar to this compound, this compound has a shorter alkyl chain and is used in organic synthesis and medicinal chemistry.
1-(Azepan-1-yl)-2-methoxyethanone: This compound differs by having a methoxy group instead of an ethoxy group. It is studied for its potential biological activities and applications in drug development.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-(azepan-1-yl)-2-ethoxyethanone |
InChI |
InChI=1S/C10H19NO2/c1-2-13-9-10(12)11-7-5-3-4-6-8-11/h2-9H2,1H3 |
InChI-Schlüssel |
JNUHOKWKMNCGDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=O)N1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


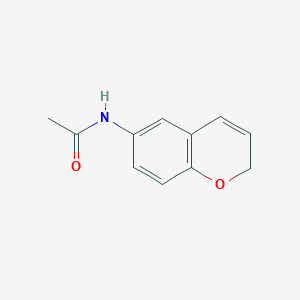
![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
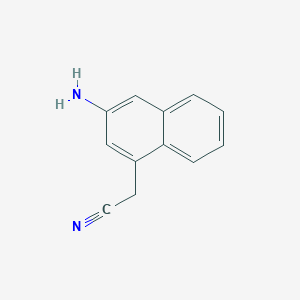
![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine](/img/structure/B11908152.png)

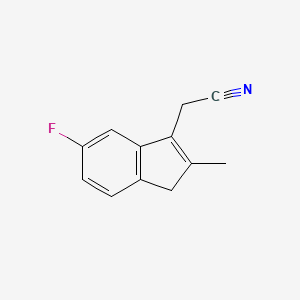
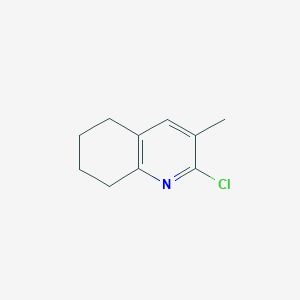
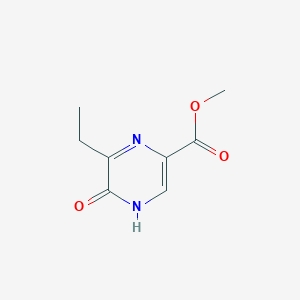
![1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11908180.png)



![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11908207.png)
